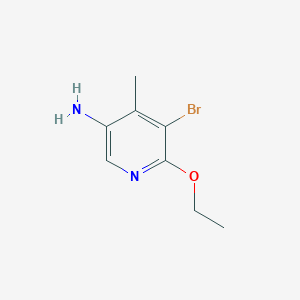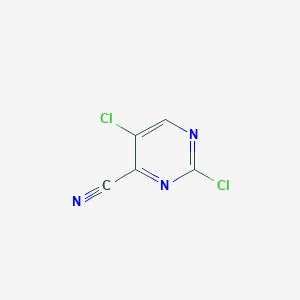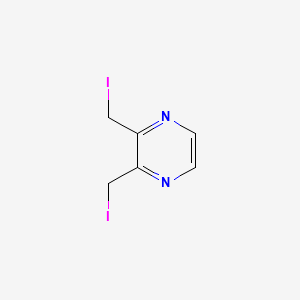
2,3-Bis(iodomethyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(iodomethyl)pyrazine is a chemical compound with the molecular formula C6H6I2N2. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two iodomethyl groups attached to the 2 and 3 positions of the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(iodomethyl)pyrazine typically involves the iodination of 2,3-dimethylpyrazine. One common method includes the reaction of 2,3-dimethylpyrazine with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis(iodomethyl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine derivatives with different oxidation states.
Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of methyl groups or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the pyrazine ring .
Applications De Recherche Scientifique
2,3-Bis(iodomethyl)pyrazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific electronic and optical properties, such as in the development of sensors and catalysts
Mécanisme D'action
The mechanism of action of 2,3-Bis(iodomethyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The iodomethyl groups can facilitate the compound’s binding to specific sites on target molecules, thereby modulating their activity. The exact pathways involved are still under investigation and may vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
2,3-Bis(2-pyridyl)pyrazine: A derivative with pyridyl groups instead of iodomethyl groups.
Pyrazine-2-amidoxime: Contains an amidoxime group at the 2 position.
Pyrazine-2-thiocarboxamide: Features a thiocarboxamide group at the 2 position.
2-Amino-5-bromo-3-(methylamino)pyrazine: A pyrazine derivative with amino and bromo substituents
Uniqueness: 2,3-Bis(iodomethyl)pyrazine is unique due to the presence of two iodomethyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry and research.
Propriétés
Formule moléculaire |
C6H6I2N2 |
|---|---|
Poids moléculaire |
359.93 g/mol |
Nom IUPAC |
2,3-bis(iodomethyl)pyrazine |
InChI |
InChI=1S/C6H6I2N2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4H2 |
Clé InChI |
NLQUAMBRENYTRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)CI)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13080697.png)
![Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13080708.png)
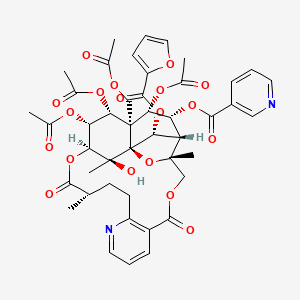

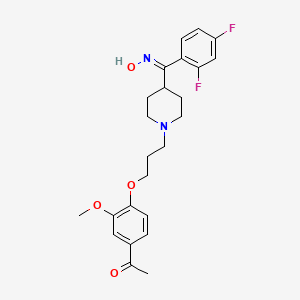
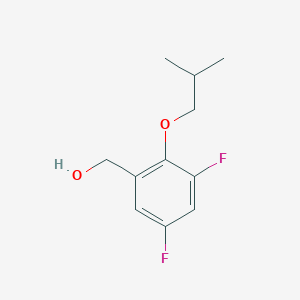



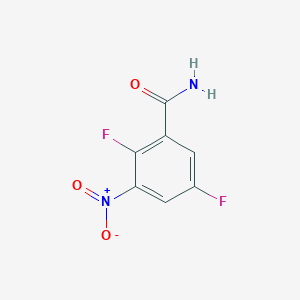
![3-[(Trimethylsilyl)oxy]azetidine](/img/structure/B13080782.png)
